alpha-(((1,1-Dimethylethyl)amino)methyl)-4-fluorobenzenemethanol hydrochloride
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Overview
Description
Alpha-(((1,1-Dimethylethyl)amino)methyl)-4-fluorobenzenemethanol hydrochloride is a chemical compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorobenzene ring, a tert-butylamino group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(((1,1-Dimethylethyl)amino)methyl)-4-fluorobenzenemethanol hydrochloride typically involves the reaction of a 5-(haloacetyl)-2-hydroxybenzaldehyde with 1,1-dimethylethanamine in an organic solvent under an inert atmosphere . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common solvents used in this process include propan-2-ol, 1,1-dimethylethanol, and 2-methyl-1-propanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and solvent composition. The final product is typically purified through crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(((1,1-Dimethylethyl)amino)methyl)-4-fluorobenzenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride to form different derivatives.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, using reagents like halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogen or nitro groups into the benzene ring.
Scientific Research Applications
Alpha-(((1,1-Dimethylethyl)amino)methyl)-4-fluorobenzenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(((1,1-Dimethylethyl)amino)methyl)-4-fluorobenzenemethanol hydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. This interaction leads to the activation of signaling pathways that result in various physiological effects, such as bronchodilation . The compound’s structure allows it to bind selectively to these receptors, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Levalbuterol: A beta-adrenergic agonist used as a bronchodilator.
Salbutamol: Another beta-adrenergic agonist with similar applications in treating respiratory conditions.
Clenbuterol: A compound with beta-2 adrenomimetic properties used in respiratory treatments.
Uniqueness
Alpha-(((1,1-Dimethylethyl)amino)methyl)-4-fluorobenzenemethanol hydrochloride is unique due to its specific structural features, such as the fluorobenzene ring and tert-butylamino group
Properties
CAS No. |
85540-78-9 |
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Molecular Formula |
C12H19ClFNO |
Molecular Weight |
247.73 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(4-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18FNO.ClH/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9;/h4-7,11,14-15H,8H2,1-3H3;1H |
InChI Key |
YTWSXMSQRZJJCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=C(C=C1)F)O.Cl |
Origin of Product |
United States |
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